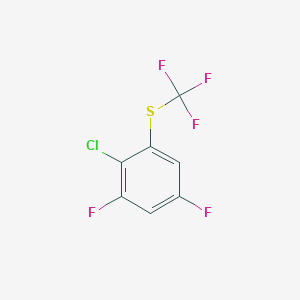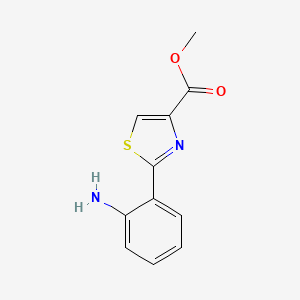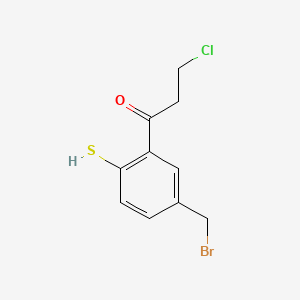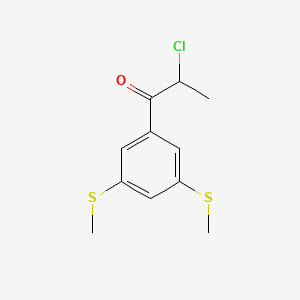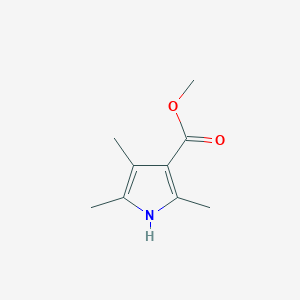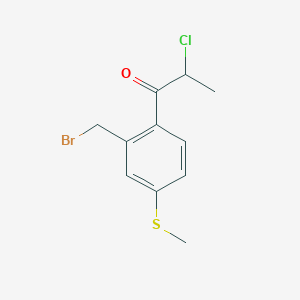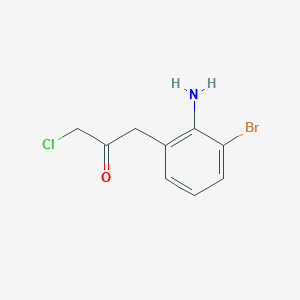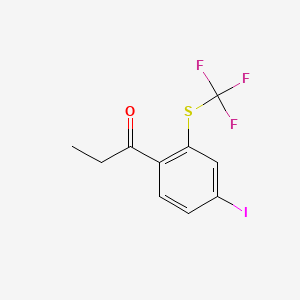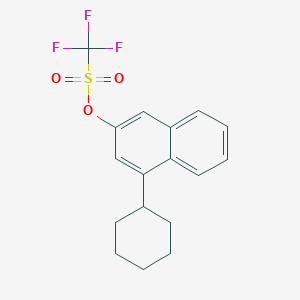
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate involves the reaction of naphthalen-2-yl trifluoromethanesulfonate with cyclohexyl derivatives under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.
Acylation Reactions: Trifluoromethanesulfonic acid, a related compound, is known for its catalytic activity in acylation reactions, which may also apply to this compound.
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound may be used in biochemical assays and studies involving enzyme activity.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate involves its interaction with molecular targets through its trifluoromethanesulfonate group. This group is highly reactive and can form strong bonds with various substrates, facilitating different chemical reactions. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
4-Cyclohexylnaphthalen-2-yl trifluoromethanesulfonate can be compared with other similar compounds such as naphthalen-2-yl trifluoromethanesulfonate and other trifluoromethanesulfonate derivatives . Its uniqueness lies in the cyclohexyl group, which imparts different chemical properties and reactivity compared to other similar compounds. This makes it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C17H17F3O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4-cyclohexylnaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C17H17F3O3S/c18-17(19,20)24(21,22)23-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2 |
InChI Key |
IHXBURFUZSCXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC3=CC=CC=C32)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


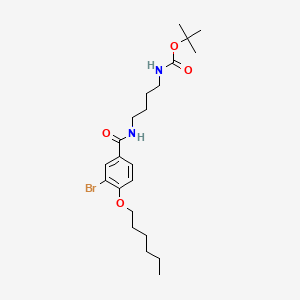
![[(2S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B14052100.png)
![[3-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14052108.png)
![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14052109.png)
